molecular formula C19H20FNO2 B2854629 2-(4-Fluorophenyl)-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone CAS No. 1211262-59-7

2-(4-Fluorophenyl)-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone

Cat. No.: B2854629
CAS No.: 1211262-59-7
M. Wt: 313.372
InChI Key: LSHVYHHTOQVOOP-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone is a synthetic organic compound featuring a pyrrolidine core substituted with a 4-methoxyphenyl group at the 3-position. The ethanone moiety is attached to the pyrrolidine nitrogen, with a 4-fluorophenyl group at the α-position. This structure combines aromatic fluorination (enhancing lipophilicity and metabolic stability) with a methoxy group (improving solubility) .

Properties

IUPAC Name

2-(4-fluorophenyl)-1-[3-(4-methoxyphenyl)pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO2/c1-23-18-8-4-15(5-9-18)16-10-11-21(13-16)19(22)12-14-2-6-17(20)7-3-14/h2-9,16H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSHVYHHTOQVOOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCN(C2)C(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-Fluorophenyl)-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone, a compound characterized by its unique structural features, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

  • Chemical Name : this compound
  • Molecular Formula : C18H18FNO3
  • Molecular Weight : 315.34 g/mol
  • CAS Number : Not specified in the available data.

Biological Activity Overview

The biological activity of this compound primarily revolves around its interactions with various biological targets, including receptors and enzymes involved in important physiological processes.

Antibacterial Activity

Research indicates that compounds with similar structural motifs exhibit significant antibacterial properties. For instance, pyrrolidine derivatives have been shown to possess potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.

CompoundMIC (mg/mL)Target Bacteria
2-(4-Fluorophenyl) derivative0.0039 - 0.025S. aureus, E. coli
Other Pyrrolidine DerivativesVariesVarious Gram-positive and Gram-negative bacteria

In a study evaluating pyrrolidine derivatives, the compound demonstrated a minimum inhibitory concentration (MIC) range that suggests strong efficacy against these pathogens .

Antifungal Activity

Similar to its antibacterial effects, the compound's antifungal properties have also been investigated. Pyrrolidine derivatives have shown varying degrees of activity against common fungal strains, although specific data on this compound is limited.

The mechanisms through which this compound exerts its biological effects are not fully elucidated. However, it is hypothesized that:

  • The fluorine atom may enhance lipophilicity, facilitating better membrane penetration.
  • The methoxy group could influence receptor binding affinities and enzyme interactions.

Case Studies

Several studies have highlighted the biological activities of structurally related compounds:

  • Study on Antibacterial Efficacy : A study published in MDPI examined various pyrrolidine derivatives, revealing that modifications on the phenyl rings significantly impacted their antibacterial potency. The presence of electron-donating groups like methoxy was associated with increased activity .
  • Antifungal Activity Assessment : Another investigation into pyrrolidine alkaloids demonstrated that certain derivatives exhibited substantial antifungal effects against Candida albicans, indicating potential therapeutic applications .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Key Substituents Molecular Weight Notable Features Reference
Target Compound 3-(4-Methoxyphenyl)pyrrolidine, 4-fluorophenyl-ethanone 327.38 g/mol Balanced lipophilicity (fluorophenyl) and solubility (methoxy)
2-Bromo-1-(4-fluorophenyl)-2-(4-methoxyphenyl)ethanone (33f) Bromine at α-position, dual aryl groups (4-F, 4-OMe) 353.20 g/mol Bromine enhances electrophilicity; potential intermediate for further coupling
1-[1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-(pyrrolidin-1-yl)ethanone Dimethylpyrrole core, pyrrolidinyl ethanone 314.38 g/mol USP14 inhibitor; demonstrates bioactivity in ubiquitin-proteasome pathways
(2-(4-Methoxyphenyl)pyrrolidin-1-yl)(phenyl)methanone Phenylmethanone instead of fluorophenyl-ethanone 283.35 g/mol Simpler structure; lacks fluorophenyl’s metabolic stability
2-((4-(4-Ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-fluorophenyl)ethanone Triazole-thioether linkage, ethoxy-pyridyl substituents 434.49 g/mol Increased complexity; sulfur and nitrogen-rich for potential kinase inhibition

Physicochemical Properties

  • Lipophilicity: The 4-fluorophenyl group in the target compound increases logP compared to non-fluorinated analogues (e.g., phenylmethanone in ).
  • Solubility : The 4-methoxyphenyl group improves aqueous solubility relative to purely hydrophobic substituents (e.g., 4-chlorophenyl in ).
  • Stability : Fluorine’s electron-withdrawing effect enhances resistance to oxidative degradation compared to ethoxy or methyl groups .

Q & A

Q. What are the foundational steps for synthesizing 2-(4-Fluorophenyl)-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone?

The synthesis typically involves multi-step reactions, including pyrrolidine ring formation and sequential introduction of substituents. Key steps include:

  • Pyrrolidine functionalization : Introducing the 4-methoxyphenyl group via nucleophilic substitution or coupling reactions under inert atmospheres (e.g., nitrogen) to prevent oxidation .
  • Ethanone backbone assembly : Friedel-Crafts acylation or ketone formation using AlCl₃ as a catalyst to attach the 4-fluorophenyl group .
  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred for optimal reaction kinetics .
  • Progress monitoring : Thin-layer chromatography (TLC) is used to track intermediate formation .

Q. Which spectroscopic techniques are essential for structural confirmation?

  • NMR spectroscopy : ¹H/¹³C NMR identifies proton environments and carbon frameworks, particularly distinguishing methoxy (-OCH₃) and fluorophenyl groups .
  • Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., calculated for C₁₉H₁₉FNO₂: 312.14 g/mol) and fragmentation patterns .
  • X-ray crystallography : Provides definitive bond lengths and angles, critical for resolving stereochemistry in the pyrrolidine ring .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

  • Temperature control : Exothermic steps (e.g., acylation) require gradual heating (40–60°C) to minimize side reactions .
  • Catalyst selection : Lewis acids like AlCl₃ enhance electrophilic substitution efficiency in aromatic ketone formation .
  • Purification strategies : Column chromatography with gradient elution (hexane/ethyl acetate) isolates the target compound from byproducts .
  • Yield challenges : Contradictions in reported yields (e.g., 45–70%) may arise from solvent purity or moisture sensitivity of intermediates .

Q. What methodologies address discrepancies in reported biological activity data?

  • Assay standardization : Use orthogonal assays (e.g., enzyme inhibition vs. receptor binding) to validate target engagement .
  • Purity verification : High-performance liquid chromatography (HPLC) ensures >95% purity, reducing false positives/negatives .
  • Meta-analysis : Compare datasets across studies while accounting for variables like cell line specificity or incubation time .

Q. How can computational modeling guide the compound’s interaction with biological targets?

  • Molecular docking : Simulate binding to receptors (e.g., GPCRs or kinases) using software like AutoDock Vina to predict affinity and binding modes .
  • QSAR studies : Correlate substituent effects (e.g., fluorine’s electronegativity) with activity trends to prioritize derivatives for synthesis .
  • MD simulations : Assess stability of ligand-receptor complexes over nanoseconds to identify critical hydrogen bonds or hydrophobic interactions .

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